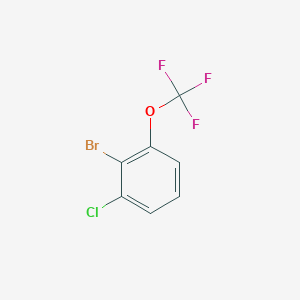

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-6-(trifluoromethoxy)phenol, followed by bromination. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: This reaction typically involves the use of boronic acids or esters, palladium catalysts, and a base such as potassium carbonate in an organic solvent.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Coupling Products: Biphenyl derivatives are commonly formed through Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene serves as a precursor in the synthesis of various pharmaceutical compounds. Its trifluoromethoxy group enhances biological activity and solubility, which is crucial in drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of trifluoromethoxybenzene exhibit anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this benzene derivative, showing promising results against cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .

Agrochemical Applications

The compound is also utilized in the development of pesticides and herbicides. The trifluoromethoxy group contributes to increased efficacy and selectivity in targeting pests while minimizing environmental impact.

Case Study: Herbicide Development

A patent application outlined a method for synthesizing herbicides using this compound as a key intermediate. These herbicides demonstrated improved performance over traditional compounds, providing effective weed control with lower application rates .

Material Science Applications

In materials science, this compound is explored for its potential use in liquid crystal displays (LCDs) and electronic materials due to its unique electronic properties.

Case Study: Liquid Crystal Materials

Research indicates that incorporating this compound into liquid crystal formulations enhances thermal stability and response time. A study published in Advanced Materials highlighted its role in developing next-generation LCDs with superior performance metrics .

Environmental Impact and Safety

While the applications are extensive, it is essential to consider the environmental impact of trifluoromethoxy compounds. Regulatory assessments have been conducted to evaluate their safety profiles, ensuring that their use does not pose significant risks to human health or the environment .

Wirkmechanismus

The mechanism of action of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. In biological systems, these compounds may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-2,4,5-trifluorobenzene: Another halogenated benzene derivative with similar reactivity in substitution and coupling reactions.

1-Bromo-2,4,6-trifluorobenzene: Exhibits similar chemical properties and is used in similar applications.

Uniqueness

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Biologische Aktivität

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene (C7H3BrClF3O) is an aromatic compound notable for its unique trifluoromethoxy group, which enhances its chemical reactivity and solubility in organic solvents. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research. Understanding its biological activity is crucial for exploring its utility in pharmaceutical applications.

- Molecular Formula : C7H3BrClF3O

- Molecular Weight : 275.45 g/mol

- Structure : The compound features a benzene ring with bromine at position 1, chlorine at position 2, and a trifluoromethoxy group at position 6.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a building block in the synthesis of pharmaceuticals. Its trifluoromethoxy group is believed to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target biomolecules.

Potential Applications

- Pharmaceutical Development : The compound serves as a precursor for synthesizing various pharmacologically active compounds, particularly those targeting specific biological pathways.

- Enzyme Interaction Studies : Research has focused on its interactions with nucleophiles and electrophiles, which are essential for understanding its mechanism of action in biological systems.

- Drug Design : Its unique structural features may influence drug design strategies, particularly in developing inhibitors for specific enzymes or receptors.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group has been shown to significantly impact the biological activity of related compounds. Comparative studies have highlighted how variations in substituents on the benzene ring can alter potency and selectivity against various biological targets.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | C7H3BrClF2O | 0.87 |

| 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene | C7H3BrClF3O | 0.91 |

| 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | C7H3BrClF3O | 0.87 |

| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C7H3BrClF3O | 0.87 |

| 1-Chloro-4-(trifluoromethoxy)benzene | C7H4ClF3O | 0.80 |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

- Medicinal Chemistry Studies : Research indicates that compounds containing the trifluoromethoxy group exhibit enhanced potency against certain targets, such as kinases and proteases involved in cancer pathways.

- Antimicrobial Activity : Some derivatives have shown promising results against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections that are difficult to manage with existing antibiotics.

- In Vivo Efficacy : Animal model studies have demonstrated that certain derivatives exhibit significant efficacy in vivo, indicating that modifications to the core structure can lead to improved pharmacological profiles.

The mechanism of action for compounds containing the trifluoromethoxy group often involves:

- Enzyme Inhibition : Many studies suggest that these compounds act as enzyme inhibitors, modulating key biochemical pathways.

- Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways, contributing to their therapeutic effects.

Eigenschaften

IUPAC Name |

2-bromo-1-chloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEOLDWRICALIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.